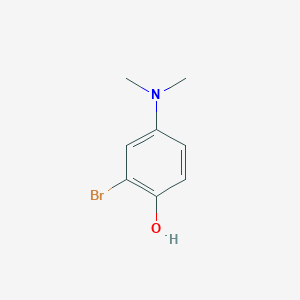
2-Chloro-6-(methoxycarbonyl)pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(methoxycarbonyl)pyridine-4-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C7H6ClNO3. . This compound is characterized by the presence of a chlorine atom, a methoxycarbonyl group, and a carboxylic acid group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(methoxycarbonyl)pyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of 6-methoxyisonicotinic acid. The reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(methoxycarbonyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alkoxides are commonly used.
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.
Hydrolysis: Aqueous acids or bases are employed to hydrolyze the methoxycarbonyl group.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups.
Esterification: Ester derivatives of this compound.
Hydrolysis: The corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
2-Chloro-6-(methoxycarbonyl)pyridine-4-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(methoxycarbonyl)pyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-methylpyridine-4-carboxylic acid: Similar structure but with a methyl group instead of a methoxycarbonyl group.
2-Chloro-6-fluorobenzoic acid: Similar halogenated structure but with a fluorine atom instead of a methoxycarbonyl group.
6-Chloro-2-hydroxypyridine: Similar halogenated pyridine structure but with a hydroxyl group instead of a methoxycarbonyl group.
Uniqueness
2-Chloro-6-(methoxycarbonyl)pyridine-4-carboxylic acid is unique due to the presence of both a chlorine atom and a methoxycarbonyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H6ClNO4 |
|---|---|
Peso molecular |
215.59 g/mol |
Nombre IUPAC |
2-chloro-6-methoxycarbonylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(13)5-2-4(7(11)12)3-6(9)10-5/h2-3H,1H3,(H,11,12) |
Clave InChI |
JWLDGNYYOAXPKF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=CC(=C1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B14852977.png)

![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14852985.png)




![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14853001.png)


